molecular formula C17H14N2O6S B1684580 Iguratimod CAS No. 123663-49-0

Iguratimod

Cat. No.: B1684580
CAS No.: 123663-49-0
M. Wt: 374.4 g/mol
InChI Key: ANMATWQYLIFGOK-UHFFFAOYSA-N
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Description

Iguratimod is an anti-inflammatory small molecule drug primarily used for the treatment of rheumatoid arthritis. It is known for its ability to inhibit the production of inflammatory cytokines, thereby reducing inflammation and immune responses. This compound is marketed under the trade names Careram and Kolbet in Japan and China .

Mechanism of Action

Target of Action

Iguratimod primarily targets B cells . It inhibits the production of inflammatory cytokines, thereby suppressing the production of immunoglobulin . It also interacts with Pyruvate Dehydrogenase Kinase 1 (PDK1) during Tfh cell differentiation .

Mode of Action

This compound acts directly on B cells by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . This results in the suppression of immunoglobulin production and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also suppresses Tfh cell differentiation in primary Sjögren’s syndrome patients through inhibiting Akt/mTOR/STAT3 signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also interferes with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus, and can inhibit TNF-α-induced IL-6, IL-8 and monocyte chemoattractant protein 1 production .

Pharmacokinetics

The low solubility of the drug leads to incomplete absorption and bioavailability, which affects the clinical efficacy and increases the gastrointestinal side effects of the drug .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of various inflammatory factors, the suppression of B cells from producing immunoglobulins and autoantibodies, the downregulation of T-cell-mediated cellular immunity, the acceleration of bone formation, and some activity against anti-pulmonary fibrosis .

Action Environment

Environmental conditions and demographic locations have been identified as main factors in the increasing trend of rheumatic diseases . .

Biochemical Analysis

Biochemical Properties

It acts directly on B cells by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . This results in the suppression of immunoglobulin production and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells .

Cellular Effects

Iguratimod has been shown to have significant effects on various types of cells and cellular processes. It inhibits the production of several inflammatory cytokines, including IL-1, IL-6, IL-8, and tumor necrosis factor (TNF), thereby reducing the production of immunoglobulins . It also has effects on bone metabolism by inhibiting osteoclast activation and inducing osteoblast differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to prevent NF-κB activation, which subsequently leads to the selective inhibition of COX-2 and several inflammatory cytokines . It acts directly on B cells, inhibiting the production of inflammatory cytokines and suppressing the production of immunoglobulin .

Dosage Effects in Animal Models

In animal models, the combination of this compound with methotrexate has been shown to significantly suppress swelling compared to each drug alone . The bone destruction in the combined group was lower than that in each drug alone group .

Metabolic Pathways

This compound has been found to interfere with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus . It can inhibit TNF-α-induced IL-6, IL-8, and monocyte chemoattractant protein 1 production

Subcellular Localization

It is known that this compound can interfere with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus , suggesting that it may have some interaction with these subcellular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iguratimod involves several steps, starting from the formation of the chromone core structure. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. Techniques such as high-gravity anti-solvent precipitation (HGAP) and the use of cyclodextrin nanosponges have been explored to improve the bioavailability and stability of the drug .

Chemical Reactions Analysis

Types of Reactions: Iguratimod undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromone derivatives, while substitution reactions can introduce various functional groups onto the chromone ring .

Scientific Research Applications

Iguratimod has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMATWQYLIFGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048971
Record name Iguratimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123663-49-0
Record name Iguratimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123663-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iguratimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123663490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iguratimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Iguratimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iguratimod
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URL https://echa.europa.eu/information-on-chemicals
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Record name IGURATIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IHY34Y2NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

27.6 g of formic acid was added to 30.6 g of acetic anhydride. The mixture was stirred for 1.5 hours at 40°-45° C. The reaction mixture was dropwise added to a solution of 34.6 g of 3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one dissolved in 400 ml of methylene chloride. The mixture was stirred for 1 hour at 20°-25° C. 400 ml of diisopropyl ether was added thereto. The resulting crystal was collected by filtration and recrystallized from acetonitrile to obtain 27.3 g (yield: 73%) of 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one having a melting point of 236°-238° C.
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27.6 g
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400 mL
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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